molecular formula C17H14F3N3O2 B1310896 5-(4-Isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 725699-04-7

5-(4-Isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No. B1310896
CAS RN: 725699-04-7
M. Wt: 349.31 g/mol
InChI Key: YATGANCZYPICPO-UHFFFAOYSA-N
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Description

“5-(4-Isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid” is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family . Pyrazolo[1,5-a]pyrimidines are a significant class of compounds due to their varied and significant biological activities .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been a focus of research in recent years . Various synthetic routes have been developed for the synthesis of differently substituted pyrazolo[1,5-a]pyrimidines by a broad range of organic reactions by means of 5-aminopyrazole as a precursor .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a 5-6 bicyclic system with three or four nitrogen atoms . This structure is the basic skeleton of several synthetic drugs .


Chemical Reactions Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves various chemical reactions. These include condensation reactions of 5-aminopyrazoles with each of β-diketones, 1,5-diketones, β- ketoaldehydes, α-cyanoaldehydes, β-enaminones, enamines, enaminonitriles, ethers, with unsaturated ketones, unsaturated thiones, unsaturated esters, unsaturated dienones “1,2-allenic”, unsaturated aldehydes, unsaturated imines, and unsaturated nitriles .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been synthesized as part of a study focusing on crystal structure and biological activity. In one instance, it was prepared from ethyl 5-amino-1H-pyrazole-4-carboxylate and showed effective inhibition of cancer cell proliferation (Liu et al., 2016).

Regioselective Synthesis

  • Research on regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, where the structure and reactivity of the compound play a crucial role (Drev et al., 2014).

Synthesis of Derivatives

  • The synthesis of 6-arylsubstituted pyrazolo[1,5-a]pyrimidine derivatives, involving the reaction of diethyl 2-phenylmalonates with 5-amino-1H-pyrazoles, has been reported. This highlights the compound's versatility in creating structurally diverse derivatives (Li-feng, 2011).

Facile Synthesis Approaches

  • Studies have developed general synthetic approaches to pyrazolo[4,3-d]pyrimidines, demonstrating the compound's potential for easy and diverse synthetic modifications (Reddy et al., 2005).

Antitumor Activities

  • Research has also been focused on synthesizing and testing the antitumor activities of related compounds, underscoring the potential biomedical applications of this chemical (Xin, 2012).

Heterocyclization Reactions

  • The compound has been used in studies exploring heterocyclization reactions between derivatives of 5-aminopyrazoles and N-arylmaleimides, indicating its role in facilitating complex chemical reactions (Rudenko et al., 2011).

Regioselectivity in Synthesis

  • It has been used in the regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives, highlighting its significance in the field of organic and medicinal chemistry (Moustafa et al., 2022).

Novel Synthesis Methods

  • Novel synthesis methods for trifluoromethylated pyrazolo[1,5-a]pyrimidines from 3-aminopyrazoles have been reported, showing the adaptability of this compound in creating biologically interesting derivatives (Jismy et al., 2018).

Multicomponent Heterocyclizations

  • Its derivatives have been used in multicomponent heterocyclization studies, contributing to the development of new compounds with potential antimicrobial activity (Murlykina et al., 2013).

Diverse Chemical Reactions

  • The compound and its derivatives have been central to diverse chemical reactions, such as SNAr and Suzuki cross-coupling, further demonstrating its utility in synthetic chemistry (Jismy et al., 2020).

Cyclization Reactions

  • Studies have focused on cyclization reactions of substituted 5-amino-4-arylpyrazoles, leading to the formation of tetrahydropyrazolo[1,5-a]pyrimidines, showing the compound's role in creating complex cyclic structures (Filimonov et al., 2013).

Synthesis of Fluorinated Derivatives

  • Research has been conducted on the synthesis of new fluorinated derivatives of the compound, which is significant for developing novel pharmacological agents (Flores et al., 2006).

Cross-Coupling Reactions

  • The compound has been used in cross-coupling reactions to create various condensed pyrazoles, illustrating its versatility in organic synthesis (Arbačiauskienė et al., 2011).

Synthesis of Fluorescent Molecules

  • It has been utilized in the synthesis of novel fluorescent molecules, highlighting its potential applications in materials science and bioimaging (Wu et al., 2006).

Aza-Wittig Reaction Synthesis

  • The compound is involved in aza-Wittig reaction synthesis of pyrazolo[1,5-a]pyrimidine derivatives, contributing to the development of new heterocyclic compounds (Barsy & El-Rady, 2006).

Future Directions

The future directions for “5-(4-Isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid” and similar compounds could involve further exploration of their biological and medicinal potential . The development of new synthetic routes and the discovery of potent and selective inhibitors are areas of ongoing research .

properties

IUPAC Name

5-(4-propan-2-ylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2/c1-9(2)10-3-5-11(6-4-10)13-7-14(17(18,19)20)23-15(22-13)12(8-21-23)16(24)25/h3-9H,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATGANCZYPICPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301121543
Record name 5-[4-(1-Methylethyl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301121543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

725699-04-7
Record name 5-[4-(1-Methylethyl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=725699-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[4-(1-Methylethyl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301121543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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